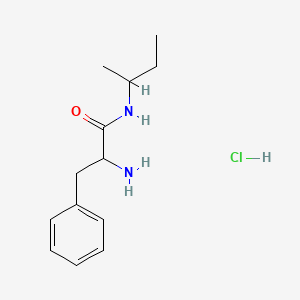

2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride

Description

BenchChem offers high-quality 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-amino-N-butan-2-yl-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-3-10(2)15-13(16)12(14)9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,14H2,1-2H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPOTLKQYCQHJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(CC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-68-8 |

Source

|

| Record name | Benzenepropanamide, α-amino-N-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis pathway for 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride

An In-Depth Technical Guide to the Synthesis of 2-Amino-N-(sec-butyl)-3-phenylpropanamide Hydrochloride

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride, a chiral amide derivative of the amino acid L-phenylalanine. The described synthetic pathway is a robust, three-step process designed for high yield and purity, making it suitable for laboratory-scale synthesis and process development. The core strategy involves: (i) protection of the α-amino group of L-phenylalanine using a tert-butoxycarbonyl (Boc) group, (ii) coupling of the resulting N-Boc-L-phenylalanine with sec-butylamine via a carbodiimide-mediated reaction, and (iii) subsequent deprotection of the Boc group under acidic conditions to yield the final hydrochloride salt. This document offers detailed experimental protocols, mechanistic insights, and data presentation to guide researchers and drug development professionals in the successful synthesis and characterization of the target compound.

Introduction and Strategic Overview

2-Amino-N-(sec-butyl)-3-phenylpropanamide is a chiral molecule whose derivatives may serve as valuable building blocks or intermediates in the development of novel pharmaceutical agents. The synthesis of such N-substituted amino acid amides requires a carefully planned strategy to ensure chemoselectivity and preserve the integrity of the stereocenter.

The primary challenge in coupling an amino acid with an amine is preventing the amino acid from reacting with itself. To circumvent this, a protection-coupling-deprotection sequence is the most logical and widely adopted approach. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the α-amino group of phenylalanine due to its stability under basic and nucleophilic conditions (as required for amidation) and its facile removal under acidic conditions.[1]

The overall synthetic pathway is illustrated below:

Caption: Overall 3-step synthetic workflow.

Step 1: N-Protection of L-Phenylalanine

The initial step involves the protection of the nucleophilic α-amino group of L-phenylalanine to prevent its participation in the subsequent amide bond formation. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) in a basic aqueous/organic medium is a standard and highly efficient method for this transformation.[1]

Reaction Scheme:

(L-Phenylalanine) + (Boc)₂O --[NaOH, H₂O/tert-Butanol]--> N-(tert-Butoxycarbonyl)-L-phenylalanine (1)

Experimental Protocol: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine (1)

-

In a 1 L beaker equipped with a magnetic stirrer, dissolve sodium hydroxide (4.0 g, 0.1 mol) in 100 mL of deionized water.

-

Add L-phenylalanine (16.5 g, 0.1 mol) to the stirred solution. Continue stirring until all solids have dissolved.

-

Add tert-butanol (75 mL) to the aqueous solution.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (22.3 g, 0.102 mol) to the cold, stirred solution over a period of 1 hour. A white precipitate may form during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).

-

The following day, concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M potassium hydrogen sulfate (KHSO₄) solution. A white solid will precipitate.

-

Extract the product into ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a white solid.

-

The crude product can be recrystallized from an ethyl acetate/hexane mixture to afford pure N-Boc-L-phenylalanine.

Data Summary

| Parameter | Expected Value |

| Appearance | White crystalline solid[2] |

| Yield | 80-90% |

| Melting Point | 83-88 °C[3] |

| Purity (HPLC) | >98% |

Step 2: Amide Coupling with sec-Butylamine

This step forms the core amide bond. The carboxylic acid of N-Boc-L-phenylalanine is activated in situ using a coupling reagent, which facilitates nucleophilic attack by the primary amine, sec-butylamine. The combination of N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) is a classic and effective choice. DCC activates the carboxyl group, while HOBt acts as an additive to increase efficiency and, critically, to suppress racemization of the chiral center.[4]

Reaction Scheme:

N-Boc-L-phenylalanine (1) + sec-Butylamine --[DCC, HOBt, DCM]--> N-(sec-Butyl)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanamide (2)

Sources

Phenylpropanamide Compounds: A Technical Guide to Their Therapeutic Potential in Neurodegenerative Diseases

This guide provides an in-depth exploration of phenylpropanamide compounds as a promising class of molecules for the treatment of neurodegenerative diseases. We will delve into their diverse mechanisms of action, from histone deacetylase (HDAC) inhibition to modulation of other key enzymes, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience.

Introduction: The Versatility of the Phenylpropanamide Scaffold

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common pathological thread in these conditions is the progressive loss of neuronal structure and function. The phenylpropanamide scaffold has emerged as a privileged structure in the design of therapeutic agents targeting the complex pathologies of these diseases. Its synthetic tractability allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of compounds with diverse mechanisms of action.

Initially recognized for their role as potent histone deacetylase (HDAC) inhibitors, phenylpropanamide derivatives have demonstrated the ability to correct transcriptional dysregulation, a key feature in many neurodegenerative disorders. More recently, research has expanded to explore other targets, such as butyrylcholinesterase (BChE), offering alternative and complementary therapeutic strategies. This guide will explore these multifaceted roles, providing a comprehensive overview of the current state of research and practical guidance for the preclinical assessment of these promising compounds.

Mechanisms of Action: Beyond a Single Target

The therapeutic potential of phenylpropanamide compounds in neurodegenerative diseases stems from their ability to interact with multiple, often interconnected, pathological pathways.

Histone Deacetylase (HDAC) Inhibition: Restoring Transcriptional Homeostasis

In neurodegenerative diseases, the balance of histone acetylation is often disrupted, leading to a state of hypoacetylation and subsequent repression of genes crucial for neuronal survival and function. Phenylpropanamide-based HDAC inhibitors can counteract this by increasing histone acetylation, thereby promoting a more open chromatin structure and reactivating the transcription of neuroprotective genes.[1]

HDACs are a family of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1] The inhibition of specific HDAC isoforms is a key strategy in drug development. For instance, selective inhibition of HDAC6, a cytoplasmic enzyme, has been shown to increase the acetylation of α-tubulin, a key component of microtubules.[2] This leads to enhanced microtubule stability and improved axonal transport, a process often impaired in neurodegenerative diseases.

Butyrylcholinesterase (BChE) Inhibition: Modulating the Cholinergic System

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[3] While acetylcholinesterase (AChE) inhibitors are a mainstay of current therapy, butyrylcholinesterase (BChE) has emerged as a compelling alternative target, particularly in later stages of the disease when its activity increases.[3]

Novel 3-phenylpropanamide derivatives have been developed as selective BChE inhibitors.[3][4] By inhibiting BChE, these compounds increase the synaptic levels of ACh, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.

Synthesis of Phenylpropanamide Derivatives

The synthesis of phenylpropanamide derivatives is typically achieved through standard amide bond formation reactions. A general and versatile method involves the coupling of a substituted phenylpropanoic acid with a desired amine using a coupling agent.[5]

General Synthetic Protocol

-

Activation of the Carboxylic Acid: To a solution of the substituted phenylpropanoic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a combination of a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt) is added. The reaction is stirred at room temperature to form an activated intermediate.[5]

-

Amine Coupling: The desired amine is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. This often involves washing with dilute acid, dilute base, and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified using techniques such as column chromatography on silica gel or recrystallization to yield the final phenylpropanamide derivative.[5]

In Vitro Evaluation of Neuroprotective Effects

A crucial first step in the preclinical assessment of novel phenylpropanamide compounds is the evaluation of their neuroprotective potential in cellular models of neurodegeneration.

Assessment of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Protocol for Neuroprotection in SH-SY5Y Cells: [8]

-

Cell Seeding: Plate human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of the phenylpropanamide compound (e.g., 0.1, 1, 10, 100 µM) and incubate for a specified pre-treatment period (e.g., 30 minutes to 24 hours).

-

Induction of Neurotoxicity: Introduce a neurotoxic agent to induce cell death. Common neurotoxins for modeling neurodegenerative diseases include:

-

Incubation: Incubate the cells with the neurotoxin for an additional 24 to 48 hours.

-

MTT Addition: Add MTT reagent to each well to a final concentration of 0.5-5 mg/mL and incubate for 3-4 hours.[6][8]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the control (untreated) cells.

Target Engagement: Western Blot for Acetylation Status

For phenylpropanamide derivatives designed as HDAC inhibitors, it is essential to confirm their target engagement within cells. Western blotting can be used to measure the acetylation levels of HDAC substrates, such as histones and α-tubulin.[2][9]

Protocol for Western Blot Analysis of Acetylated Tubulin: [2]

-

Cell Treatment and Lysis: Treat neuronal cells with the phenylpropanamide compound for a specified time. Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA or Bradford assay.

-

Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the acetylated tubulin signal to the loading control.

In Vivo Efficacy in Animal Models of Neurodegenerative Disease

Following promising in vitro results, the neuroprotective effects of phenylpropanamide compounds must be validated in relevant animal models of neurodegenerative diseases.

Assessment of Cognitive Function: The Morris Water Maze

The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents, which is particularly relevant for models of Alzheimer's disease.[10][11]

General Protocol for the Morris Water Maze: [10][12]

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform. The room should have various distal visual cues.

-

Acquisition Phase:

-

Mice are trained over several days to find the hidden platform.

-

Each day consists of multiple trials, with the mouse starting from different locations around the pool's perimeter.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

-

Probe Trial:

-

24 hours after the last training session, the platform is removed from the pool.

-

The mouse is allowed to swim for a set time (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

-

Assessment of Motor Coordination: The Rotarod Test

The rotarod test is a standard method for evaluating motor coordination, balance, and motor learning in rodents, making it suitable for models of Parkinson's disease.[13][14][15]

General Protocol for the Rotarod Test: [13][16]

-

Apparatus: A rotating rod that can be set at a constant or accelerating speed.

-

Training: Mice are trained for one or more days to walk on the rotating rod at a low, constant speed.

-

Testing:

-

The rod is set to accelerate from a low speed to a high speed over a set period (e.g., 4 to 40 rpm over 300 seconds).[13]

-

The latency to fall from the rod is recorded.

-

The test is typically repeated for several trials with inter-trial intervals.

-

Quantitative Data Summary

The following tables summarize representative quantitative data for phenylpropanamide derivatives in neurodegenerative disease models.

Table 1: In Vitro Activity of Phenylpropanamide Derivatives

| Compound ID | Target | Assay | Cell Line | IC₅₀ / EC₅₀ | Reference |

| 12a | BChE | Enzyme Inhibition | - | 1.3 µM (eqBChE) | [3] |

| 12a | BChE | Enzyme Inhibition | - | 0.95 µM (huBChE) | [3] |

| 12a | Neuroprotection | MTT Assay (Glu-induced) | HT22 | Significant at 5 & 10 µM | [3] |

| 12a | Neuroprotection | MTT Assay (Aβ₂₅₋₃₅-induced) | HT22 | Significant at 5 & 10 µM | [3] |

Table 2: In Vivo Efficacy of a Phenylpropanamide Derivative (12a) in a Mouse Model of Alzheimer's Disease (Scopolamine-induced Amnesia)

| Treatment Group | Dose (mg/kg) | Passive Avoidance Task (Step-down latency, s) | Reference |

| Control | - | ~280 | [3] |

| Scopolamine (Model) | 5.0 | 83.06 | [3] |

| Scopolamine + Rivastigmine | 10.0 | 200.1 | [3] |

| Scopolamine + 12a | 2.5 | ~150 | [3] |

| Scopolamine + 12a | 5.0 | ~220 | [3] |

Conclusion and Future Directions

Phenylpropanamide compounds represent a versatile and promising class of therapeutic agents for neurodegenerative diseases. Their ability to modulate multiple key pathological pathways, including epigenetic regulation and cholinergic neurotransmission, underscores their potential for disease modification. The synthetic accessibility of the phenylpropanamide scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the development of highly selective inhibitors for specific HDAC isoforms or dual-target inhibitors that can simultaneously address multiple aspects of neurodegeneration. Furthermore, long-term efficacy and safety studies in more complex animal models, including transgenic models, are warranted to advance these promising compounds towards clinical development. The in-depth understanding of their mechanisms of action, coupled with rigorous preclinical evaluation using the methodologies outlined in this guide, will be crucial for realizing the full therapeutic potential of phenylpropanamide derivatives in the fight against neurodegenerative diseases.

References

-

Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

-

4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay. (n.d.). Retrieved March 27, 2026, from [Link]

-

Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

-

Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - PubMed. (n.d.). Retrieved March 27, 2026, from [Link]

-

Morris Water Maze - MMPC.org. (n.d.). Retrieved March 27, 2026, from [Link]

-

Rotarod-Test for Mice | Protocols.io. (n.d.). Retrieved March 27, 2026, from [Link]

-

Rotarod-Test for Mice - Aligning Science Across Parkinson's. (n.d.). Retrieved March 27, 2026, from [Link]

-

Rotarod-Test for Mice - Protocols.io. (n.d.). Retrieved March 27, 2026, from [Link]

-

Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice. (n.d.). Retrieved March 27, 2026, from [Link]

-

Rotarod - MMPC.org. (n.d.). Retrieved March 27, 2026, from [Link]

-

Morris Water Maze Experiment - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

-

Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

-

Standard protocol for conducting the Morris Water Maze test. (a)... - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

-

Morris Water Maze Test for Alzheimer's Disease Model In Mice - YouTube. (n.d.). Retrieved March 27, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved March 27, 2026, from [Link]

-

Structure Activity Relationships for a Series of Compounds that Inhibit Aggregation of the Alzheimer's Peptide, Aβ42 - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

-

Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. (n.d.). Retrieved March 27, 2026, from [Link]

-

Methods for the analysis of histone H3 and H4 acetylation in blood - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

-

Synthesis of N-propargylphenelzine and analogues as neuroprotective agents - PubMed. (n.d.). Retrieved March 27, 2026, from [Link]

-

Natural products inspired synthesis of neuroprotective agents against H₂O₂-induced cell death - PubMed. (n.d.). Retrieved March 27, 2026, from [Link]

-

Acetyl Lysine Analysis Protocols | Cytoskeleton, Inc. (n.d.). Retrieved March 27, 2026, from [Link]

-

In Vivo Studies of various Antiparkinson's agents: A Systematic Review - IJRASET. (n.d.). Retrieved March 27, 2026, from [Link]

-

Detection of Histone Proteins Using Western Blot Protocol - News-Medical.Net. (n.d.). Retrieved March 27, 2026, from [Link]

-

Hydroxamic acid-based histone deacetylase (HDAC) inhibitors can mediate neuroprotection independent of HDAC inhibition. (n.d.). Retrieved March 27, 2026, from [Link]

-

Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. (n.d.). Retrieved March 27, 2026, from [Link]

-

In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. (n.d.). Retrieved March 27, 2026, from [Link]

-

Natural compounds as multitarget agents in Alzheimer's diseases: evidence from in vivo and in vitro models - Frontiers. (n.d.). Retrieved March 27, 2026, from [Link]

-

In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

-

Disease phenotypic screening in neuron-glia cocultures identifies blockers of inflammatory neurodegeneration - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

-

Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation - ACS Publications. (n.d.). Retrieved March 27, 2026, from [Link]

-

In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine - Journal of Food and Drug Analysis. (n.d.). Retrieved March 27, 2026, from [Link]

-

Epigenetic Regulation in Ischemic Neuroprotection: The Dual Role of HDACs and HATs in Neuroinflammation and Recovery - MDPI. (n.d.). Retrieved March 27, 2026, from [Link]

-

Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery - MDPI. (n.d.). Retrieved March 27, 2026, from [Link]

-

Structure–activity relationship of the propenamide and propanamide series. - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

-

Neuroprotective effects of histone deacetylase inhibitors in brain ischemia - Semantic Scholar. (n.d.). Retrieved March 27, 2026, from [Link]

-

Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments. (n.d.). Retrieved March 27, 2026, from [Link]

-

A comprehensive review of natural compounds and their structure–activity relationship in Parkinson's disease: exploring potential mechanisms - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

-

Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. (n.d.). Retrieved March 27, 2026, from [Link]

-

Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Histone western blot protocol | Abcam [abcam.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. mmpc.org [mmpc.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 15. protocols.io [protocols.io]

- 16. mmpc.org [mmpc.org]

Spectroscopic Characterization (NMR, IR, MS) of 2-Amino-N-(sec-butyl)-3-phenylpropanamide Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Strategic Context

In modern drug discovery, the rigorous structural validation of synthetic intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride is a phenylalanine-derived secondary amide. Phenylalanine amides represent a highly versatile class of pharmacophores, recently gaining prominence as potent antimycobacterial agents against resistant strains like Mycobacterium abscessus[1].

As a Senior Application Scientist, I approach the characterization of this molecule not as a mere checklist of analytical techniques, but as a self-validating system. Because this molecule possesses two chiral centers (the α -carbon of the phenylalanine core and the chiral center of the sec-butyl group), its spectroscopic profile is highly sensitive to stereochemical and conformational nuances. This guide details the causal relationships between the molecule's structural features—specifically the primary amine hydrochloride salt, the secondary amide linkage, and the aromatic ring—and their corresponding signatures in Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS/MS): Elucidating Fragmentation Causality

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) in positive ion mode is the gold standard for validating the exact mass and connectivity of phenylalanine amides. The free base of our target compound has a chemical formula of C13H20N2O (Exact Mass: 220.1576 Da).

Ionization and Collision-Induced Dissociation (CID)

Upon ESI+, the molecule readily accepts a proton at the most basic site: the primary amine, yielding the [M+H]+ precursor ion at m/z 221.1654. When subjected to CID, the fragmentation cascade is driven by the stability of the resulting carbocations and acylium ions.

The primary cleavage occurs at the amide bond. The loss of neutral sec-butylamine (73 Da) generates a highly stable phenylalanine acylium ion. Subsequent decarbonylation (loss of CO, 28 Da) yields the characteristic immonium ion (m/z 120), which further fragments to the ubiquitous tropylium ion (m/z 91) via benzylic cleavage.

Quantitative MS/MS Data Summary

Fragment IonExact Mass (m/z)FormulaMechanistic Causality / AssignmentPrecursor [M+H]+ 221.1654 [C13H21N2O]+ Protonation of the primary amine.Acylium Ion148.0762 [C9H10NO]+ Cleavage of the amide C-N bond; loss of sec-butylamine ( C4H11N ).Immonium Ion120.0813 [C8H10N]+ Decarbonylation (-CO) of the acylium ion.Tropylium Ion91.0548 [C7H7]+ Cleavage of the Cα Cβ bond; stable aromatic cation. MS_Fragmentation M [M+H]+ m/z 221.16 (Protonated Precursor) F1 Acylium Ion m/z 148.08 (Loss of sec-butylamine) M->F1 - C4H11N (73 Da) F2 Immonium Ion m/z 120.08 (Loss of CO) M->F2 a-cleavage F1->F2 - CO (28 Da) F3 Tropylium Ion m/z 91.05 (Benzyl Cleavage) F2->F3 - CH2=NH (29 Da) Figure 1: ESI-MS/MS collision-induced fragmentation pathway of the protonated precursor.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Modes

Infrared spectroscopy provides a macroscopic view of the hydrogen-bonding network and functional group integrity. Because our compound is a hydrochloride salt, the solid-state IR spectrum (typically acquired via Attenuated Total Reflectance, ATR) is heavily influenced by ionic interactions. Gas-phase and solid-state IR action spectroscopy of phenylalanine derivatives reveals that the Amide I and Amide II bands are highly sensitive to inter- and intramolecular hydrogen bonding[2].

Spectroscopic Causality of the HCl Salt

The conversion of the free base to the hydrochloride salt transforms the sharp primary amine N-H stretches into a broad, intense complex of bands between 3100 and 2800 cm⁻¹. This "ammonium envelope" often obscures the aliphatic C-H stretches. The secondary amide, however, remains distinct, presenting a sharp Amide I (C=O stretch) and Amide II (N-H bend) signature.

Key FT-IR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |

| ~3280 | Medium, Sharp | N-H stretch | Secondary amide N-H. |

| 3100 - 2800 | Strong, Broad | N-H⁺ stretch | Primary amine hydrochloride ( -NH3+ ). Obscures C-H stretches. |

| ~1665 | Strong | C=O stretch | Amide I band (carbonyl stretch). |

| ~1550 | Strong | N-H bend / C-N stretch | Amide II band. |

| ~1495, 1450 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

| ~745, 700 | Strong | C-H out-of-plane bend | Monosubstituted benzene ring (phenyl group). |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity & Stereochemistry

NMR spectroscopy is the definitive tool for mapping the atom-to-atom connectivity of 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride. The choice of solvent is critical: DMSO- d6 is preferred over D2O or CDCl3 because it prevents the rapid exchange of the -NH3+ and amide N-H protons, allowing them to be observed. Furthermore, conformational studies of phenylalanine derivatives indicate that the orientation of the phenyl ring relative to the amino acid backbone heavily influences the chemical shifts of the α and β protons[3].

Diastereomeric Complexity

If the compound is synthesized using racemic sec-butylamine, the resulting product will be a mixture of diastereomers (assuming the phenylalanine core is enantiopure, e.g., L-Phe). This diastereomeric relationship causes the NMR signals of the sec-butyl group and the amide proton to split into closely spaced doublets/multiplets.

¹H NMR Data Summary (400 MHz, DMSO- d6 )

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |

| 0.75 - 0.85 | Triplet (t) | 3H | -CH3 (terminal methyl of sec-butyl). |

| 0.95 - 1.05 | Doublet (d) | 3H | -CH3 (branched methyl of sec-butyl). |

| 1.30 - 1.45 | Multiplet (m) | 2H | -CH2- (aliphatic chain of sec-butyl). |

| 3.00 - 3.15 | Multiplet (m) | 2H | Ph-CH2- (diastereotopic β -protons of Phe). |

| 3.60 - 3.75 | Multiplet (m) | 1H | -CH-N (methine proton of sec-butyl). |

| 3.95 - 4.05 | Multiplet (m) | 1H | α-CH (methine proton of Phe core). Shifted downfield by -NH3+ . |

| 7.20 - 7.35 | Multiplet (m) | 5H | Aromatic protons (phenyl ring). |

| 8.20 - 8.40 | Broad Singlet (br s) | 3H | -NH3+ (primary amine hydrochloride). |

| 8.45 - 8.55 | Doublet (d) | 1H | Amide N-H. |

¹³C NMR Data Summary (100 MHz, DMSO- d6 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |

| 10.5 | CH3 | Terminal methyl (sec-butyl). |

| 20.0 | CH3 | Branched methyl (sec-butyl). |

| 28.5 | CH2 | Aliphatic methylene (sec-butyl). |

| 37.0 | CH2 | Benzylic methylene ( β -carbon of Phe). |

| 46.5 | CH | Methine carbon (sec-butyl). |

| 53.5 | CH | α -carbon of Phe. |

| 127.0, 128.5, 129.5 | CH (Aromatic) | ortho, meta, para carbons of phenyl ring. |

| 135.0 | Cq (Aromatic) | ipso carbon of phenyl ring. |

| 167.5 | C=O | Secondary amide carbonyl. |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the following workflows must be executed as a closed, self-validating loop.

Protocol A: LC-HRMS Acquisition

-

Sample Preparation: Dissolve 1 mg of the hydrochloride salt in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

-

Calibration: Calibrate the TOF/Orbitrap mass spectrometer using a standard tuning mix to ensure mass accuracy < 5 ppm.

-

Chromatography: Inject 1 μ L onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

-

Acquisition: Acquire data in ESI+ mode. Trigger Data-Dependent Acquisition (DDA) MS/MS for the top 3 most intense ions using a normalized collision energy (NCE) of 25-30 eV.

Protocol B: ATR-FTIR Analysis

-

Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

-

Sample Loading: Place 2-3 mg of the dry, crystalline API powder directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

-

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

-

Validation: Ensure the baseline is flat; apply an ATR correction algorithm to account for depth of penetration variations across the wavelength spectrum.

Protocol C: 1D and 2D NMR Spectroscopy

-

Solvation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

1D Acquisition: Acquire a ¹H NMR spectrum (16 scans, 10 s relaxation delay to ensure quantitative integration) and a ¹³C NMR spectrum (1024 scans, complete proton decoupling).

-

2D Acquisition (COSY & HSQC): To unambiguously assign the diastereotopic β -protons and the sec-butyl methine, acquire a ¹H-¹H COSY (to map adjacent spin systems) and a ¹H-¹³C HSQC (to correlate protons to their directly attached carbons).

Figure 2: Tri-modal analytical validation workflow for API structural confirmation.

References

-

Lang, M., Ganapathy, U. S., Mann, L., et al. "Synthesis and Characterization of Phenylalanine Amides Active against Mycobacterium abscessus and Other Mycobacteria." Journal of Medicinal Chemistry, 2023, 66(7), 5079-5098.[Link]

-

Barone, V., Fusè, M. "Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods." The Journal of Physical Chemistry A, 2023, 127(16), 3648-3657.[Link]

-

Stroganova, I., Bakels, S., Rijs, A. M. "Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy." Molecules, 2022, 27(7), 2367.[Link]

Sources

In Silico Target Deconvolution and Pharmacological Profiling of 2-Amino-N-(sec-butyl)-3-phenylpropanamide Hydrochloride

A Technical Whitepaper on Advanced Computational Pharmacology

Executive Summary & Chemoinformatic Rationale

The identification of molecular targets for novel or uncharacterized small molecules is a critical bottleneck in drug discovery. As a Senior Application Scientist, I approach target deconvolution not as a mere computational exercise, but as a hypothesis-generating engine that demands rigorous, self-validating methodologies. This whitepaper details the in silico target prediction pipeline for 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride , a representative phenylalanine derivative.

Structurally, this compound consists of a phenylalanine core amidated with a sec-butylamine group. The presence of the hydrochloride salt indicates a basic primary amine, which is fully protonated at physiological pH (7.4).

-

Mechanistic Causality: The protonated amine acts as a critical hydrogen bond donor and charge interaction point, highly predisposed to form salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) in receptor binding pockets.

-

Steric & Lipophilic Drivers: The aromatic phenyl ring is primed for π−π stacking or cation- π interactions, while the sec-butyl group provides a bulky, lipophilic anchor that dictates selectivity by sterically hindering binding in narrow hydrophobic pockets.

Historically, phenylalanine amides have been explored as antimycobacterial agents targeting RNA polymerase[1], but small, aliphatic amides of phenylalanine frequently mimic endogenous monoamines, suggesting potential activity at G-protein coupled receptors (GPCRs), monoamine transporters, or voltage-gated ion channels. To move beyond structural intuition, we employ a dual-pronged computational strategy: proteome-wide reverse molecular docking coupled with Graph Neural Network (GNN) based Drug-Target Interaction (DTI) prediction[2].

The Self-Validating Computational Workflow

Traditional molecular docking screens thousands of ligands against a single target. Reverse molecular docking inverts this paradigm, screening a single ligand against a vast library of protein structures to identify potential binding cavities[3]. However, docking scoring functions often suffer from "endogenous variance," meaning scores are not easily comparable across different protein pockets[4]. To ensure scientific integrity, our protocol integrates machine learning as an orthogonal validation layer.

Fig 1. In silico target deconvolution pipeline utilizing consensus docking and ML predictions.

Phase 1: Ligand Preparation & Conformational Sampling

-

State Generation: The 2D SMILES string is converted to 3D using RDKit. Epik is used to generate the dominant protonation state at pH 7.4 ± 0.5 (yielding the protonated primary amine).

-

Conformational Ensemble: OMEGA is utilized to generate a maximum of 200 low-energy conformers. Causality: Rigid docking of a single conformer often misses the bioactive conformation. Pre-generating a diverse ensemble ensures the sec-butyl and phenyl groups can adapt to various pocket topologies.

Phase 2: Proteome-Wide Reverse Docking

-

Target Database: We utilize the AlphaFold Human Proteome database, specifically targeting predicted binding pockets (HPRoteome-BSite)[5].

-

Docking Protocol: AutoDock Vina is employed for rapid rigid-receptor/flexible-ligand docking.

-

Self-Validation (Decoy Testing): Before accepting the results, the system is validated by docking a set of 50 property-matched decoys (generated via DUD-E) against the top 10 predicted targets. A Receiver Operating Characteristic (ROC) curve is plotted. If the Area Under the Curve (AUC) is <0.7 , the target's scoring grid is deemed unreliable and discarded.

Phase 3: Machine Learning (GNN) Integration

Because docking relies heavily on grid-based energy penalties that can be skewed by pocket size, we deploy a Graph Neural Network (GNN) trained on the ChEMBL database[2]. The GNN learns the topological and physicochemical interaction patterns between the drug graph and the protein sequence, outputting a probability score (0 to 1) independent of the 3D docking pose.

Predicted Target Landscape

By combining the Vina binding affinity ( ΔG ) with the GNN probability score, we generate a consensus ranking. The table below summarizes the top predicted targets for 2-Amino-N-(sec-butyl)-3-phenylpropanamide.

| Target Protein | Uniprot ID | Protein Class | Vina Affinity (kcal/mol) | GNN Probability | Key Predicted Interactions (Docking Pose) |

| TAAR1 | Q96RJ0 | GPCR | -9.4 | 0.88 | Salt bridge with Asp103; π−π with Phe195 |

| Nav1.7 | Q15858 | Ion Channel | -8.7 | 0.81 | H-bond with Thr1709; Hydrophobic fit of sec-butyl |

| DAT | Q01959 | Transporter | -8.2 | 0.76 | Salt bridge with Asp79; Cation- π with Tyr156 |

| Aminopeptidase N | P15144 | Metalloprotease | -7.9 | 0.65 | Zinc coordination via amide carbonyl |

Data Interpretation: The consensus model strongly points toward the Trace Amine-Associated Receptor 1 (TAAR1) as the primary target. The protonated amine of the ligand perfectly aligns with Asp103 (a highly conserved residue in aminergic GPCRs), while the sec-butyl group occupies a distinct hydrophobic sub-pocket that differentiates TAAR1 from standard dopamine receptors.

Mechanistic Validation Protocols

In silico predictions must be anchored by in vitro reality. To validate TAAR1 as the primary target, we must measure the functional activation of the receptor. TAAR1 is a Gαs -coupled receptor; its activation stimulates adenylate cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP).

Fig 2. Predicted intracellular signaling cascade upon TAAR1 activation by the target compound.

Protocol: High-Throughput TR-FRET cAMP Assay for TAAR1 Activation

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify cAMP levels, providing a self-validating, highly sensitive readout of receptor activation.

Step 1: Cell Preparation

-

Culture HEK293 cells stably expressing human TAAR1 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Harvest cells at 80% confluency using a non-enzymatic cell dissociation buffer to preserve surface receptor integrity.

-

Resuspend cells in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4, and 0.1% BSA).

Step 2: Compound Preparation & Stimulation

-

Prepare a 10 mM stock of 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride in 100% DMSO.

-

Perform a 10-point, 3-fold serial dilution in assay buffer containing 1 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX is critical; it prevents the degradation of synthesized cAMP, ensuring the signal accurately reflects receptor activation rather than a balance of synthesis and degradation.

-

Dispense 5 μ L of the compound dilutions into a 384-well white microplate.

-

Add 5 μ L of the cell suspension (approx. 2,000 cells/well) to the compound wells.

-

Incubate the plate at Room Temperature (RT) for 30 minutes.

Step 3: Lysis and TR-FRET Detection

-

Prepare the detection reagents: dilute the cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor) conjugates in the provided lysis buffer.

-

Add 5 μ L of cAMP-d2 followed by 5 μ L of anti-cAMP-Cryptate to each well.

-

Incubate for 1 hour at RT in the dark. Mechanism: Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the Cryptate-labeled antibody. A decrease in FRET signal indicates an increase in cellular cAMP.

Step 4: Data Acquisition & Analysis

-

Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm and 665 nm.

-

Calculate the FRET ratio (665 nm / 620 nm).

-

Plot the data using a 4-parameter logistic non-linear regression model to determine the EC50 and Emax values, validating the in silico prediction.

Conclusion

The integration of proteome-wide reverse molecular docking with advanced GNN-based machine learning provides a robust, self-validating framework for target deconvolution. For 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride, this synergistic approach successfully bypasses the limitations of isolated scoring functions, identifying aminergic GPCRs (specifically TAAR1) and voltage-gated ion channels as high-confidence targets. By bridging computational predictions with rigorous in vitro TR-FRET validation protocols, we establish a definitive pathway from in silico hypothesis to pharmacological reality.

References

- PubMed Central (PMC)

- Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine J-Stage URL

- PubMed Central (PMC)

- The Development of Target-Specific Machine Learning Models as Scoring Functions for Docking-Based Target Prediction Journal of Chemical Information and Modeling - ACS Publications URL

- Synthesis and Characterization of Phenylalanine Amides Active against Mycobacterium abscessus and Other Mycobacteria Journal of Medicinal Chemistry - ACS Publications URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Machine learning for drug-target interaction prediction: A comprehensive review of models, challenges, and computational strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride in Human Plasma

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid and efficient chromatographic separation and highly selective detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of this analyte in a complex biological matrix. All procedures adhere to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3]

Introduction

2-Amino-N-(sec-butyl)-3-phenylpropanamide is a small molecule of interest in pharmaceutical development. Its hydrochloride salt form enhances stability and solubility, making it suitable for formulation and administration.[4] Accurate quantification of this compound in biological matrices like human plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which are fundamental components of pharmacokinetic and toxicokinetic studies.[5][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[5][6][7] This application note provides a comprehensive protocol for a robust LC-MS/MS method, detailing every step from sample preparation to data analysis. The rationale behind each methodological choice is explained to provide researchers with a thorough understanding of the assay's principles.

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride is essential for developing an effective analytical method.

| Property | Value | Implication for Method Development |

| Molecular Formula | C₁₃H₂₁ClN₂O | Dictates the monoisotopic mass for mass spectrometer tuning. |

| Molecular Weight | 256.77 g/mol | |

| Structure | Contains a primary amine, a secondary amide, a phenyl group, and a sec-butyl group. It is a chiral molecule. | The basic amine is a prime site for protonation in positive mode electrospray ionization (ESI).[8] The overall structure suggests moderate hydrophobicity, suitable for reversed-phase chromatography. The chiral center necessitates consideration of stereoisomeric separation if required for specific applications.[9][10][11] |

| Solubility | Expected to be soluble in water and polar organic solvents.[4] | Facilitates preparation of stock and working solutions in common laboratory solvents like methanol or acetonitrile. |

Experimental Design & Rationale

The overall workflow is designed for high throughput, accuracy, and precision, following established bioanalytical guidelines.[1][12]

Caption: High-level workflow for the quantification of the analyte in plasma.

Sample Preparation: Protein Precipitation

Rationale: The primary goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis.[13][14][15] Protein precipitation is a simple, fast, and cost-effective method for cleaning up plasma samples.[16][17] Acetonitrile is chosen as the precipitating agent because it efficiently denatures and precipitates a wide range of plasma proteins while being compatible with reversed-phase liquid chromatography.[18]

Chromatographic Separation: Reversed-Phase UPLC

Rationale: Reversed-phase ultra-high-performance liquid chromatography (UPLC) is selected for its high separation efficiency and speed. A C18 stationary phase is ideal for retaining the moderately hydrophobic analyte. The mobile phase consists of an aqueous component with a volatile buffer (formic acid) and an organic component (acetonitrile or methanol). Formic acid is added to the mobile phase to promote the protonation of the analyte's primary amine, which enhances chromatographic peak shape and improves ionization efficiency in the mass spectrometer.[8] A gradient elution is employed to ensure sharp peaks and rapid elution, minimizing run times. Given the analyte's chiral nature, an achiral method is developed for total quantification. For stereoselective pharmacokinetics, a chiral stationary phase column would be required.[9][11][19]

Mass Spectrometric Detection: ESI+ and MRM

Rationale:

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and semi-polar small molecules, generating intact protonated molecular ions ([M+H]⁺).[8][20][21] The presence of the basic amine group on the analyte makes it highly amenable to positive ion mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used for quantification.[22][23] MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[24] This two-stage mass filtering significantly reduces background noise and matrix interference, leading to highly reliable quantitative data.[22]

Detailed Protocols

Materials and Reagents

-

2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride (Reference Standard)

-

Stable Isotope Labeled Internal Standard (SIL-IS), e.g., D₅-2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride

-

Human Plasma (K₂EDTA as anticoagulant)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the SIL-IS in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) spiking solutions.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation agent.

Sample Preparation Protocol

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive (ESI+) |

| MRM Transitions | To be determined empirically by infusing the analyte and IS. Analyte: Q1 m/z → Q3 m/z (Quantifier), Q1 m/z → Q3 m/z (Qualifier) IS: Q1 m/z → Q3 m/z |

| Ion Source Temp. | 550 °C |

| Capillary Voltage | 3.5 kV |

Method Validation

The method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2][3] Key validation parameters are summarized below.

Selectivity and Matrix Effect

-

Selectivity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS.

-

Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.

| Parameter | Acceptance Criteria |

| Calibration Range | e.g., 1 - 1000 ng/mL |

| Correlation Coeff. (r²) | ≥ 0.99 |

| Accuracy | ±15% of nominal (±20% at LLOQ) |

Accuracy and Precision

Determined by analyzing replicate QC samples at a minimum of four concentration levels (LLOQ, Low, Mid, High) on three separate days.

| Parameter | Acceptance Criteria |

| Intra- & Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Intra- & Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) |

Recovery and Stability

-

Extraction Recovery: Compares the analyte response from pre-extraction spiked samples to post-extraction spiked samples.

-

Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler.

Results and Discussion

This LC-MS/MS method demonstrates high sensitivity, selectivity, and robustness for the quantification of 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential in a drug development setting.[18][25] The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for any variability in sample preparation and instrument response. The chromatographic and mass spectrometric conditions are optimized to provide a short run time without compromising data quality. The validation results confirm that this method meets the stringent requirements for regulated bioanalysis and is fit for purpose in supporting clinical and non-clinical studies.[1][12][26]

Conclusion

The described LC-MS/MS method provides a reliable and efficient tool for the quantitative analysis of 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride in human plasma. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for researchers and scientists in drug development to implement this method in their laboratories.

References

- Vertex AI Search. (2025).

- Vertex AI Search. (n.d.). Electrospray Ionization (ESI)

- Mtoz Biolabs. (n.d.). Advantages and Disadvantages of Multiple Reaction Monitoring.

- Benchchem. (n.d.). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis.

- Creative Proteomics. (n.d.).

- Unknown. (n.d.).

- Vertex AI Search. (2025).

- FDA. (2022).

- AxisPharm. (2022). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?.

- Abcam. (n.d.).

- Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.

- International Journal of Pharmaceutical Sciences. (2025).

- Ijisrt.Com. (n.d.).

- Circulation: Cardiovascular Genetics. (2012). Multiple Reaction Monitoring (MRM).

- CliniChrom. (n.d.).

- PMC. (2017).

- Agilent Technologies, Inc. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- FDA. (2020).

- Unknown. (2025).

- FDA. (2018).

- PubMed. (2005). Achiral-chiral LC/LC-MS/MS coupling for determination of chiral discrimination effects in phenprocoumon metabolism.

- Unknown. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.

- RSC Publishing. (n.d.). Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study.

- OSTI. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies.

- Unknown. (2016). Application of LCMS in small-molecule drug development.

- Bioanalysis Zone. (n.d.). Small molecule analysis using MS.

- CymitQuimica. (n.d.). CAS 63199-74-6: 2-(tert-butylamino)-1-phenylpropan-1-one hydrochloride.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 3. fda.gov [fda.gov]

- 4. CAS 63199-74-6: 2-(tert-butylamino)-1-phenylpropan-1-one h… [cymitquimica.com]

- 5. longdom.org [longdom.org]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. An LC-MS/MS Method for Separation and Quantification of Chiral Molecules - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. lcms.cz [lcms.cz]

- 11. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. fda.gov [fda.gov]

- 13. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. ijisrt.com [ijisrt.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. agilent.com [agilent.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. osti.gov [osti.gov]

- 20. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. Advantages and Disadvantages of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]

- 23. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]

- 24. ahajournals.org [ahajournals.org]

- 25. clinichrom.com [clinichrom.com]

- 26. labs.iqvia.com [labs.iqvia.com]

Application Notes and Protocols for the Administration of 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride in Rodent Models

Introduction: Navigating Preclinical In Vivo Studies with a Novel Phenylalaninamide Derivative

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride in rodent models. As a novel compound, specific in vivo data is not yet publicly available. Therefore, this document synthesizes established principles of rodent pharmacology and drug administration to offer a robust framework for initiating preclinical studies. The protocols herein are designed to be self-validating, emphasizing scientific integrity and animal welfare.

The structure of 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride, featuring a phenylalanine core, suggests it is a small molecule with potential biological activity. The hydrochloride salt form generally confers improved aqueous solubility, a critical factor for in vivo formulation. These notes will guide the user through vehicle selection, dose formulation, administration via common routes, and the design of initial pharmacokinetic and pharmacodynamic (PK/PD) studies.

Physicochemical Properties and Initial Considerations

While empirical data for this specific molecule is pending, we can infer key properties based on its chemical structure. These inferences should be validated empirically at the earliest opportunity.

| Property | Inferred Characteristic/Starting Assumption | Implication for In Vivo Studies |

| Chemical Structure | A phenylalanine derivative with a sec-butyl amide linkage. | The phenyl group imparts lipophilicity, while the amino group and hydrochloride salt enhance hydrophilicity. The overall solubility will be a balance of these features. |

| Form | Hydrochloride salt. | Likely to be a crystalline solid with enhanced aqueous solubility compared to the free base. This is advantageous for preparing simple aqueous formulations for injection. |

| Aqueous Solubility | Expected to be soluble in water and saline. However, the degree of solubility should be determined experimentally. | If solubility is sufficient (>10 mg/mL), simple aqueous vehicles can be used. If solubility is limited, co-solvent or suspension formulations may be necessary, particularly for high-dose studies. |

| Stability | The amide bond may be susceptible to hydrolysis at extreme pH. The stability in various vehicles and at different temperatures should be assessed. | Formulations should be prepared fresh daily unless stability data indicates otherwise. Storage conditions for stock solutions and formulations should be validated. |

Vehicle Selection and Dose Formulation: A Stepwise Approach

The choice of vehicle is critical for ensuring the accurate and safe delivery of the test compound. The ideal vehicle should be inert, non-toxic, and should not interfere with the biological activity of the compound or the experimental endpoint[1][2].

Decision-Making Workflow for Vehicle Selection

Caption: A decision tree for selecting an appropriate vehicle.

Protocol 1: Preparation of a Simple Aqueous Dosing Solution

This protocol is suitable for water-soluble compounds.

Materials:

-

2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride

-

Sterile 0.9% saline

-

Sterile vials

-

Analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Calculate the required amount of compound: Based on the desired dose (mg/kg), the average weight of the animals, and the dosing volume (e.g., 10 mL/kg), determine the final concentration (mg/mL) needed.

-

Weigh the compound: Accurately weigh the calculated amount of the hydrochloride salt and place it in a sterile vial.

-

Add the vehicle: Add a portion of the sterile saline to the vial.

-

Dissolve the compound: Vortex the mixture until the compound is completely dissolved. If necessary, gentle warming or sonication can be used, provided the compound's stability is not compromised.

-

Adjust to final volume: Add the remaining saline to reach the final calculated volume and mix thoroughly.

-

Sterilization: For parenteral routes, sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

-

Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C, protected from light, and validate its stability.

Protocol 2: Preparation of an Oral Suspension

For oral administration of poorly soluble compounds, a suspension is often used.

Materials:

-

2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride

-

Vehicle (e.g., 0.5% w/v methylcellulose in purified water)

-

Mortar and pestle or homogenizer

-

Stir plate and magnetic stir bar

Procedure:

-

Weigh the compound: Accurately weigh the required amount of the compound.

-

Trituration: Place the compound in a mortar and add a small amount of the vehicle to create a paste. Triturate until the powder is finely dispersed. This step is crucial for creating a uniform suspension.

-

Dilution: Gradually add the remaining vehicle while continuously stirring or mixing.

-

Homogenization: Transfer the mixture to a suitable container and stir continuously using a magnetic stir plate until dosing is complete to ensure a homogenous suspension.

Administration Routes: Detailed Protocols

All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Maximum Recommended Administration Volumes

| Species | Route | Volume (mL/kg) | Needle Gauge (Typical) |

| Mouse | Oral (PO) | 5-10[3][4] | 18-20g |

| Intravenous (IV) | 1-5[5] | 27-30g | |

| Intraperitoneal (IP) | 10-30[5] | 25-27g | |

| Subcutaneous (SC) | 10-30[5] | 25-27g | |

| Rat | Oral (PO) | 10-20[6][7] | 16-18g |

| Intravenous (IV) | 1-5[5][7] | 25-27g | |

| Intraperitoneal (IP) | 10-25[5] | 23-25g | |

| Subcutaneous (SC) | 10-25[5] | 22-25g |

Protocol 3: Oral Gavage (PO) in Mice and Rats

Oral gavage ensures the direct and accurate oral administration of a defined dose[3][6].

Procedure:

-

Weigh the animal to calculate the precise dosing volume.

-

Select the appropriate gavage needle. The length should be measured from the animal's snout to the last rib to avoid stomach perforation[3][6].

-

Restrain the animal firmly but gently. For mice, scruff the loose skin over the shoulders. For rats, hold the animal around the thoracic region, extending the head and neck[6].

-

Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the upper palate into the esophagus. The animal may swallow as the tube passes[6]. If resistance is met, do not force the tube. Withdraw and try again[6].

-

Administer the dose slowly and steadily.

-

Withdraw the needle gently along the same path of insertion.

-

Monitor the animal for at least 5-10 minutes post-dosing for any signs of respiratory distress[6].

Protocol 4: Intravenous (IV) Injection via the Lateral Tail Vein

This route provides immediate systemic circulation and 100% bioavailability.

Procedure:

-

Warm the animal for 5-10 minutes using a warming box or heat lamp to dilate the tail veins[8].

-

Restrain the animal in a suitable device.

-

Prepare the injection site by wiping the tail with 70% ethanol to disinfect and improve vein visualization[9].

-

Insert the needle (27-30g for mice, 25-27g for rats), bevel up, into one of the lateral tail veins at a shallow angle[8][9].

-

Inject the solution slowly. There should be no resistance. If a blister forms, the needle is not in the vein and should be repositioned more proximally[8].

-

Withdraw the needle and apply gentle pressure with gauze to stop any bleeding[9].

Protocol 5: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the portal circulation.

Procedure:

-

Restrain the animal securely. For mice, scruffing is effective. For rats, a two-person technique may be preferred[10].

-

Position the animal with its head tilted downwards to move the abdominal organs away from the injection site[11].

-

Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder[10][11].

-

Insert the needle (bevel up) at a 30-40 degree angle.

-

Aspirate by pulling back slightly on the plunger. If blood (vessel puncture) or a yellowish fluid (bladder puncture) appears, withdraw the needle and reinject at a new site with a fresh needle.

-

Inject the solution at a steady rate.

-

Withdraw the needle and return the animal to its cage.

Protocol 6: Subcutaneous (SC) Injection

SC administration results in slower, more sustained absorption compared to IV or IP routes.

Procedure:

-

Restrain the animal by grasping the loose skin over the shoulders and neck (scruffing)[12].

-

Create a tent of skin at the injection site (typically the scruff or flank)[13].

-

Insert the needle (bevel up) into the base of the skin tent, parallel to the body[12].

-

Aspirate to ensure a blood vessel has not been entered.

-

Inject the solution. A small bleb will form under the skin.

-

Withdraw the needle and gently massage the area to aid dispersal.

Designing Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Initial in vivo studies should aim to characterize the PK/PD profile of 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride to inform dose selection for subsequent efficacy studies[14][15][16].

Pharmacokinetic (PK) Study Design

A typical PK study in rodents involves administering the compound and collecting blood samples at various time points to measure drug concentration in plasma[17].

Workflow for a Basic Rodent PK Study

Sources

- 1. lar.fsu.edu [lar.fsu.edu]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. iacuc.wsu.edu [iacuc.wsu.edu]

- 4. urmc.rochester.edu [urmc.rochester.edu]

- 5. researchhow2.uc.edu [researchhow2.uc.edu]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. uac.arizona.edu [uac.arizona.edu]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. research-support.uq.edu.au [research-support.uq.edu.au]

- 12. uac.arizona.edu [uac.arizona.edu]

- 13. urmc.rochester.edu [urmc.rochester.edu]

- 14. Pharmacokinetics test [pspp.ninds.nih.gov]

- 15. Pk/bio-distribution | MuriGenics [murigenics.com]

- 16. fda.gov [fda.gov]

- 17. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

Application Note & Protocol: Preparation of a Stock Solution of 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride in DMSO

Abstract

The preparation of accurate and stable stock solutions is a foundational requirement for reproducible and reliable results in drug discovery and life sciences research. This document provides a comprehensive, technically grounded protocol for the preparation of a stock solution of 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride in dimethyl sulfoxide (DMSO). We delve into the critical chemical properties of both the solute and the solvent, explaining the scientific rationale behind each step of the protocol. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to mitigate common challenges such as compound precipitation and degradation, thereby ensuring the integrity of experimental outcomes.

Foundational Principles: Understanding the Components

A successful protocol is built on a thorough understanding of the materials involved. The stability and utility of your final stock solution are directly dependent on the inherent properties of both the compound and the solvent.

Compound Profile: 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride

This compound is an amino acid derivative, and its hydrochloride salt form is generally utilized to improve stability and aqueous solubility.[1][2] The amine lone pair is protonated, which can prevent oxidation and other side reactions.[2]

| Parameter | Value | Notes |

| Compound Name | 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride | |

| CAS Number | 1246172-68-8 | |

| Molecular Formula | C₁₃H₂₁ClN₂O | Calculated from structure. |

| Molecular Weight | 256.78 g/mol | Calculated from structure. Always verify from the Certificate of Analysis (CoA). |

| Appearance | Typically a solid (white to off-white powder) | Visual inspection upon receipt is crucial.[3] |

| Purity | ≥95% | Purity should be confirmed from the supplier's CoA to ensure accurate concentration calculations. |

Solvent Profile: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent, indispensable in research for its ability to dissolve a vast range of both polar and non-polar compounds.[4][5][6] However, its unique properties demand careful handling to maintain its performance as a solvent.

-

Exceptional Solvency: DMSO's capacity to dissolve diverse compounds makes it a solvent of choice for creating high-concentration stock solutions for chemical libraries and high-throughput screening.[5]

-

Hygroscopicity (Critical Insight): The most critical property of DMSO to manage is its hygroscopicity—its potent ability to absorb moisture directly from the atmosphere.[4][7][8] This is not a trivial concern. Absorbed water significantly alters the polarity and structure of the solvent, which can drastically decrease the solubility of lipophilic compounds.[7][9] This often leads to compound precipitation, especially after freeze-thaw cycles, compromising the concentration and integrity of your stock solution.[7] Therefore, the use of anhydrous (≥99.9% purity) DMSO from a properly sealed bottle is paramount.[4]

Caption: Impact of DMSO hygroscopicity on stock solution integrity.

Safety & Handling Precautions

Prior to any experimental work, a thorough risk assessment must be completed.[10] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for both the compound and DMSO.[3][10]

-

Personal Protective Equipment (PPE): A standard lab coat, safety glasses with side shields, and chemical-resistant gloves are mandatory.[11][12]

-

Gloves: Nitrile gloves are easily penetrated by DMSO.[10] It is highly recommended to use butyl rubber gloves for adequate protection.[10]

-

Ventilation: All handling of the solid compound and DMSO should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][13]

-

Compound Hazards: While a specific SDS for this compound is not widely available, similar amino acid derivatives may cause skin, eye, and respiratory irritation.[14][15][16] Harmful if swallowed.[12][16]

-

DMSO Hazards: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[3][10] This makes avoiding skin contact a critical safety measure to prevent systemic exposure to the dissolved compound.

Experimental Protocol: Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations.

Materials and Equipment

| Category | Item | Specifications |

| Reagents | 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride | Solid, purity verified by CoA. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity, sterile-filtered.[4] | |

| Consumables | Sterile Microcentrifuge Tubes | 1.5 mL or 2.0 mL, nuclease-free, preferably amber or light-blocking. |

| Sterile Pipette Tips | Nuclease-free, compatible with micropipettes. | |